molecular formula C6H13ClN2O B8024601 5-Aminoazepan-2-one hydrochloride

5-Aminoazepan-2-one hydrochloride

Cat. No.: B8024601
M. Wt: 164.63 g/mol
InChI Key: AZRJUDCXDBJKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminoazepan-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminoazepan-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-nitroazepan-2-one, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include:

    Reduction: Using hydrogen gas in the presence of a palladium catalyst.

    Acidification: Using hydrochloric acid to convert the free base into its hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve:

    Continuous flow reactors: For efficient and scalable synthesis.

    Catalytic hydrogenation: Using robust catalysts to ensure high yield and purity.

    Crystallization: To purify the final product and obtain it in a stable, solid form.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoazepan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation products: Such as azepan-2-one derivatives.

    Reduction products: Such as fully saturated azepane derivatives.

    Substitution products: Such as N-alkyl or N-acyl azepan-2-one derivatives.

Scientific Research Applications

5-Aminoazepan-2-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Biology: It serves as a building block for the synthesis of bioactive molecules.

    Materials Science: It is used in the development of polymers and other advanced materials.

    Industry: It is employed in the synthesis of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-aminoazepan-2-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by:

    Binding to specific receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with nucleic acids: Influencing gene expression.

The exact molecular targets and pathways involved can vary based on the derivative or the specific application of the compound.

Comparison with Similar Compounds

    Azepan-2-one: The parent compound without the amino group.

    5-Nitroazepan-2-one: The precursor in the synthesis of 5-aminoazepan-2-one hydrochloride.

    N-Substituted azepan-2-ones: Compounds with various substituents on the nitrogen atom.

Uniqueness: this compound is unique due to the presence of both an amino group and a hydrochloride salt, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications and as an intermediate in the production of more complex molecules.

Properties

IUPAC Name

5-aminoazepan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5-1-2-6(9)8-4-3-5;/h5H,1-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRJUDCXDBJKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.